molecular formula C10H12F3NO2 B13579926 2-Amino-2-(4-methoxy-2-(trifluoromethyl)phenyl)ethan-1-ol

2-Amino-2-(4-methoxy-2-(trifluoromethyl)phenyl)ethan-1-ol

Cat. No.: B13579926
M. Wt: 235.20 g/mol
InChI Key: ZOWDZVDLQMMVIE-UHFFFAOYSA-N
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Description

2-Amino-2-(4-methoxy-2-(trifluoromethyl)phenyl)ethan-1-ol is an organic compound with the molecular formula C10H12F3NO2 It is characterized by the presence of an amino group, a methoxy group, and a trifluoromethyl group attached to a phenyl ring, along with an ethan-1-ol backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-2-(4-methoxy-2-(trifluoromethyl)phenyl)ethan-1-ol typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 4-methoxy-2-(trifluoromethyl)benzaldehyde.

    Reduction: The aldehyde group is reduced to the corresponding alcohol using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Amination: The alcohol is then subjected to amination using ammonia or an amine source under suitable conditions to introduce the amino group.

Industrial Production Methods

Industrial production methods for this compound may involve optimized reaction conditions to ensure high yield and purity. Catalysts and solvents are chosen to facilitate the reactions efficiently, and purification techniques such as recrystallization or chromatography are employed to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

2-Amino-2-(4-methoxy-2-(trifluoromethyl)phenyl)ethan-1-ol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reduction reactions can further modify the functional groups, such as reducing the nitro group to an amino group using hydrogenation.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the amino group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)

    Nucleophiles: Ammonia, primary amines

Major Products Formed

    Oxidation: Formation of ketones or aldehydes

    Reduction: Formation of secondary amines

    Substitution: Formation of substituted phenyl derivatives

Scientific Research Applications

2-Amino-2-(4-methoxy-2-(trifluoromethyl)phenyl)ethan-1-ol has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including its role as a precursor in drug synthesis.

    Industry: Utilized in the development of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 2-Amino-2-(4-methoxy-2-(trifluoromethyl)phenyl)ethan-1-ol involves its interaction with molecular targets such as enzymes or receptors. The presence of the trifluoromethyl group enhances its lipophilicity, allowing it to interact with hydrophobic pockets in proteins. The amino group can form hydrogen bonds, while the methoxy group can participate in van der Waals interactions, contributing to the compound’s overall binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

  • 2-Amino-2-(4-methoxyphenyl)ethan-1-ol
  • 2-Amino-2-(4-trifluoromethylphenyl)ethan-1-ol
  • 2-Amino-2-(4-methoxy-2-fluorophenyl)ethan-1-ol

Uniqueness

2-Amino-2-(4-methoxy-2-(trifluoromethyl)phenyl)ethan-1-ol is unique due to the combination of the methoxy and trifluoromethyl groups on the phenyl ring. This combination imparts distinct electronic and steric properties, influencing its reactivity and interactions with other molecules. The trifluoromethyl group, in particular, enhances the compound’s stability and lipophilicity, making it valuable in various applications.

Properties

Molecular Formula

C10H12F3NO2

Molecular Weight

235.20 g/mol

IUPAC Name

2-amino-2-[4-methoxy-2-(trifluoromethyl)phenyl]ethanol

InChI

InChI=1S/C10H12F3NO2/c1-16-6-2-3-7(9(14)5-15)8(4-6)10(11,12)13/h2-4,9,15H,5,14H2,1H3

InChI Key

ZOWDZVDLQMMVIE-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=C(C=C1)C(CO)N)C(F)(F)F

Origin of Product

United States

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